molecular formula C17H14N2O3 B14723149 Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate CAS No. 6964-51-8

Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate

Cat. No.: B14723149
CAS No.: 6964-51-8
M. Wt: 294.30 g/mol
InChI Key: UPQCXWFVCCWWPP-UHFFFAOYSA-N
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Description

Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a benzyl group, a formyl group, and an indole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate typically involves the reaction of benzylamine with 3-formylindole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For instance, the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions can yield the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems could be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: 3-carboxy-1H-indole derivatives.

    Reduction: 3-hydroxymethyl-1H-indole derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially leading to therapeutic effects. The formyl group can also participate in biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-formylindole: Lacks the benzyl group but shares the formyl and indole moieties.

    Benzylamine: Contains the benzyl group but lacks the formyl and indole moieties.

    Indole-3-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carbonimidate group.

Uniqueness

Benzyl hydrogen (3-formyl-1H-indol-5-yl)carbonimidate is unique due to its combination of benzyl, formyl, and indole groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6964-51-8

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

benzyl N-(3-formyl-1H-indol-5-yl)carbamate

InChI

InChI=1S/C17H14N2O3/c20-10-13-9-18-16-7-6-14(8-15(13)16)19-17(21)22-11-12-4-2-1-3-5-12/h1-10,18H,11H2,(H,19,21)

InChI Key

UPQCXWFVCCWWPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)NC=C3C=O

Origin of Product

United States

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